molecular formula C17H26N4O3 B5630460 1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-pyrazin-2-ylpropan-1-one

1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-pyrazin-2-ylpropan-1-one

Cat. No.: B5630460
M. Wt: 334.4 g/mol
InChI Key: TZCPIDGLLGMLCD-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-pyrazin-2-ylpropan-1-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a morpholine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-pyrazin-2-ylpropan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.

    Introduction of the Morpholine Ring: This step involves the reaction of the pyrrolidine intermediate with a morpholine derivative under suitable conditions.

    Attachment of the Pyrazine Ring: The final step involves the coupling of the morpholine-pyrrolidine intermediate with a pyrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-pyrazin-2-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-pyrazin-2-ylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-pyrazin-2-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3R,4R)-3-ethyl-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-pyrazin-2-ylpropan-1-one
  • 1-[(3R,4R)-3-(hydroxymethyl)-4-(piperidin-4-ylmethyl)pyrrolidin-1-yl]-3-pyrazin-2-ylpropan-1-one

Uniqueness

1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-pyrazin-2-ylpropan-1-one is unique due to the presence of both morpholine and pyrazine rings, which can impart distinct chemical and biological properties. This combination of structural features can lead to unique interactions with biological targets and potential therapeutic applications.

Properties

IUPAC Name

1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-pyrazin-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c22-13-15-12-21(11-14(15)10-20-5-7-24-8-6-20)17(23)2-1-16-9-18-3-4-19-16/h3-4,9,14-15,22H,1-2,5-8,10-13H2/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCPIDGLLGMLCD-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CN(CC2CO)C(=O)CCC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C[C@@H]2CN(C[C@@H]2CO)C(=O)CCC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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